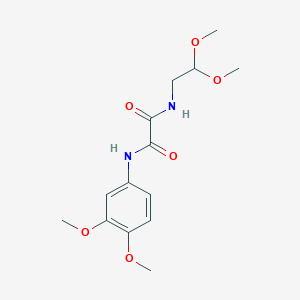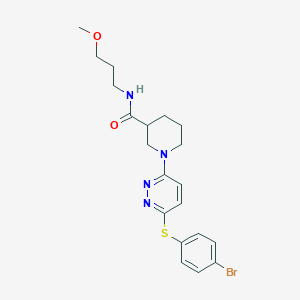
1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H25BrN4O2S and its molecular weight is 465.41. The purity is usually 95%.
BenchChem offers high-quality 1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Activities
Analgesic and Antiparkinsonian Activities : Compounds similar to the queried chemical, particularly those with substituted pyridine derivatives, have been investigated for their analgesic and antiparkinsonian activities. These compounds, which include various pyridine derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, have shown promising results comparable to standard drugs like Valdecoxib and Benzatropine (Amr, Maigali, & Abdulla, 2008) (Amr, Maigali, & Abdulla, 2009).
Antiviral Drug Discovery : Related compounds have been explored in antiviral drug discovery. This research has involved studying various compounds, including those with structural similarities to the chemical , for their potential in treating viral infections (De Clercq, 2009) (De Clercq, 2009) (De Clercq, 2010).
Antimicrobial Activity : Similar chemical structures have been synthesized and evaluated for their antimicrobial properties. For instance, compounds like ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate and their derivatives have shown promising results in combating microbial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer Activity : Pyridine derivatives, closely related to the queried compound, have been investigated for their potential anticancer properties. For example, piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been evaluated, showing significant activity against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Insecticidal Activity : Pyridine derivatives, which are structurally related to the compound , have also been studied for their insecticidal properties. These studies include the synthesis and evaluation of various pyridine derivatives against agricultural pests, showing substantial insecticidal potential (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anticonvulsant Properties : Research into the structural and electronic properties of compounds similar to the queried chemical has provided insights into their potential anticonvulsant effects. This includes studies on substituted pyridazines, triazines, and pyrimidines, which are key to understanding the efficacy of these compounds as anticonvulsants (Georges, Vercauteren, Evrard, & Durant, 1989).
Eigenschaften
IUPAC Name |
1-[6-(4-bromophenyl)sulfanylpyridazin-3-yl]-N-(3-methoxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O2S/c1-27-13-3-11-22-20(26)15-4-2-12-25(14-15)18-9-10-19(24-23-18)28-17-7-5-16(21)6-8-17/h5-10,15H,2-4,11-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGHRNVSPSHUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCCN(C1)C2=NN=C(C=C2)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2697101.png)
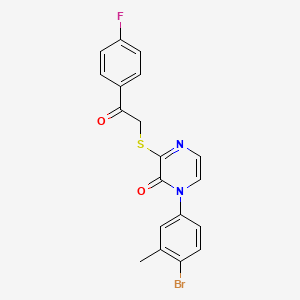

![Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)
![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697108.png)
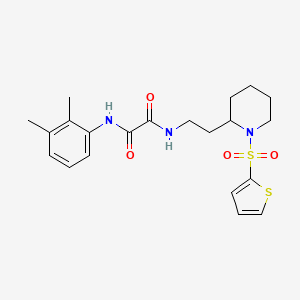
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)
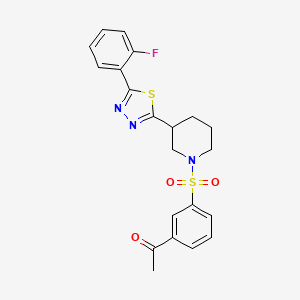

![2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2697120.png)
